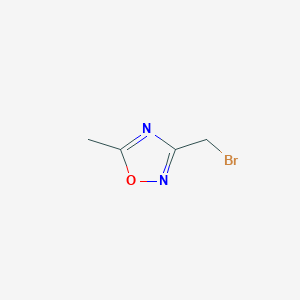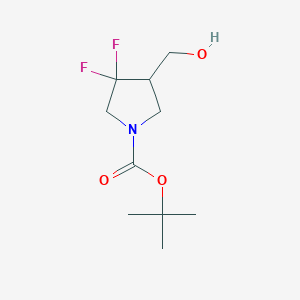
4-(3-Bromophenoxy)-1-methylpiperidine
Vue d'ensemble
Description
4-(3-Bromophenoxy)-1-methylpiperidine (4-BMP) is a synthetic compound that has been used in research laboratories for a variety of scientific studies. It is a member of the class of compounds known as phenoxyalkylpiperidines, which have a wide range of pharmacological activities. 4-BMP has been studied for its potential therapeutic effects, including its effects on the central nervous system, cardiovascular system, and endocrine system. In addition, 4-BMP has been used in laboratory experiments to study its biochemical and physiological effects.
Applications De Recherche Scientifique
Catechol Oxidase Activity
- Research on less symmetrical dicopper(II) complexes, which include derivatives of bromophenol and piperidine, has shown increased catecholase activity. This activity is significant in modeling the active site of type 3 copper proteins (Merkel et al., 2005).
Antibacterial and Anti-enzymatic Activity
- Sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline, which structurally relate to 4-(3-Bromophenoxy)-1-methylpiperidine, exhibited moderate to excellent antibacterial and anti-enzymatic activities (Rehman et al., 2019).
Potential Antimalarial Applications
- Compounds structurally similar to 4-(3-Bromophenoxy)-1-methylpiperidine have been synthesized for potential antimalarial applications. This includes di-Mannich bases derived from piperidine, which are key components in creating antimalarial compounds (Barlin & Ireland, 1988).
Structural Studies
- The structural analysis of 4-hydroxy-1-methylpiperidine betaine, a compound related to 4-(3-Bromophenoxy)-1-methylpiperidine, has been conducted using X-ray diffraction, FTIR, and other techniques. This study aids in understanding the conformational behavior of related compounds (Dega-Szafran et al., 2009).
Photodynamic Therapy for Cancer Treatment
- A zinc phthalocyanine compound, substituted with a derivative containing bromophenol and piperidine, has been synthesized for potential use in photodynamic therapy, a treatment method for cancer. This compound has shown promising properties as a Type II photosensitizer (Pişkin et al., 2020).
Antioxidant and Antimicrobial Properties
- Novel oxime esters derived from a piperidin-4-one core, which are structurally similar to 4-(3-Bromophenoxy)-1-methylpiperidine, have been synthesized and shown to possess antioxidant and antimicrobial properties. This highlights the potential application of these derivatives in pharmacology (Harini et al., 2014).
Cellular Antioxidant Effect
- Research on bromophenols, like those structurally related to 4-(3-Bromophenoxy)-1-methylpiperidine, has demonstrated their potential as antioxidants in cellular assays. This could have implications for their use in pharmacological and nutraceutical applications (Olsen et al., 2013).
Propriétés
IUPAC Name |
4-(3-bromophenoxy)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-14-7-5-11(6-8-14)15-12-4-2-3-10(13)9-12/h2-4,9,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHIOGMAGFWQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)-1-methylpiperidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)
![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)





